molecular formula C6H13B B1528390 3-Bromo-2,2-dimethylbutane CAS No. 26356-06-9

3-Bromo-2,2-dimethylbutane

Cat. No.: B1528390
CAS No.: 26356-06-9
M. Wt: 165.07 g/mol
InChI Key: DGTGXWOFOTZORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,2-dimethylbutane: is an organic compound with the molecular formula C6H13Br . It is a branched alkyl halide, characterized by a bromine atom attached to the third carbon of a butane chain that has two methyl groups on the second carbon. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2,2-dimethylbutane can be synthesized through the bromination of 2,2-dimethylbutane. This process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the tertiary carbon, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-2,2-dimethylbutane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or cyanide (CN-).

    Elimination Reactions: This compound can also undergo elimination reactions, particularly E2 eliminations, where the bromine atom and a hydrogen atom from an adjacent carbon are removed, forming an alkene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium alkoxides (NaOR). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used in solvents like ethanol or tert-butanol.

Major Products:

    Substitution Reactions: Depending on the nucleophile, products can include 2,2-dimethylbutanol, 2,2-dimethylbutanenitrile, or 2,2-dimethylbutyl ethers.

    Elimination Reactions: The major product is typically 2,2-dimethyl-1-butene or 2,2-dimethyl-2-butene, depending on the reaction conditions and base used.

Scientific Research Applications

Chemistry: 3-Bromo-2,2-dimethylbutane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a starting material for the synthesis of various alkenes, alcohols, and other functionalized compounds.

Biology and Medicine: While specific biological applications of this compound are limited, its derivatives and related compounds are often studied for their potential pharmacological properties. It can be used in the synthesis of bioactive molecules and pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity makes it valuable for creating customized chemical products.

Mechanism of Action

Substitution Reactions: In nucleophilic substitution reactions, the bromine atom in 3-Bromo-2,2-dimethylbutane is replaced by a nucleophile. The reaction proceeds via an S_N2 mechanism, where the nucleophile attacks the carbon bearing the bromine from the opposite side, leading to the inversion of configuration.

Elimination Reactions: In elimination reactions, the base abstracts a proton from a carbon adjacent to the carbon bearing the bromine, leading to the formation of a double bond and the expulsion of the bromide ion. This typically follows an E2 mechanism, which is a concerted process involving the simultaneous removal of the proton and the leaving group.

Comparison with Similar Compounds

    2-Bromo-2,3-dimethylbutane: Similar in structure but with the bromine atom on the second carbon.

    3-Chloro-2,2-dimethylbutane: Similar structure with chlorine instead of bromine.

    2,2-Dimethylbutane: The parent hydrocarbon without the halogen substituent.

Uniqueness: 3-Bromo-2,2-dimethylbutane is unique due to the presence of a bromine atom on a tertiary carbon, which makes it highly reactive in both substitution and elimination reactions. This reactivity is leveraged in synthetic chemistry to create a variety of complex molecules.

Properties

IUPAC Name

3-bromo-2,2-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-5(7)6(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTGXWOFOTZORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728964
Record name 3-Bromo-2,2-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26356-06-9
Record name 3-Bromo-2,2-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2,2-dimethylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2,2-dimethylbutane
Reactant of Route 2
Reactant of Route 2
3-Bromo-2,2-dimethylbutane
Reactant of Route 3
3-Bromo-2,2-dimethylbutane
Reactant of Route 4
Reactant of Route 4
3-Bromo-2,2-dimethylbutane
Reactant of Route 5
3-Bromo-2,2-dimethylbutane
Reactant of Route 6
Reactant of Route 6
3-Bromo-2,2-dimethylbutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.